Cas no 54446-36-5 (4-Bromo-N-phenylaniline)

4-Bromo-N-phenylaniline is a brominated aromatic amine with the molecular formula C₁₂H₁₀BrN. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its key advantages include a stable aromatic structure, which facilitates selective functionalization, and the presence of both bromine and amine groups, enabling diverse coupling and substitution reactions. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the aniline moiety allows for further derivatization. Its well-defined reactivity and purity make it valuable for research and industrial applications requiring precise molecular modifications.
4-Bromo-N-phenylaniline structure
4-Bromo-N-phenylaniline structure
Product Name:4-Bromo-N-phenylaniline
CAS No:54446-36-5
MF:C12H10BrN
MW:248.118502140045
MDL:MFCD07779504
CID:56593
PubChem ID:24884266
Update Time:2025-05-22

4-Bromo-N-phenylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-phenylaniline
    • (4-BROMO-PHENYL)-PHENYL-AMINE
    • 4-BROMODIPHENYLAMINE
    • 1-(4-BROMOPHENYL)ANILINE
    • N-PHENYL-4-BROMOANILINE
    • (4-bromophenyl)phenylamine
    • N-(4-Bromophenyl)aniline
    • 4-Bromo-N-phenylbenzenamine
    • Benzenamine, 4-bromo-N-phenyl-
    • CCIVUDMVXNBUCY-UHFFFAOYSA-N
    • 4-bromo-N-phenyl-aniline
    • 4-bromanyl-N-phenyl-aniline
    • TRA0023263
    • RP28795
    • AB42496
    • VZ28602
    • FCH1
    • AMY18009
    • AKOS015915400
    • J-514815
    • SCHEMBL490926
    • O11193
    • Z1269229478
    • DS-0944
    • B3949
    • 54446-36-5
    • MFCD07779504
    • SY052873
    • 4-Bromodiphenylamine, 97%
    • CS-W008122
    • FT-0640252
    • A830184
    • DTXSID10423761
    • EN300-7358812
    • DB-052573
    • MDL: MFCD07779504
    • Inchi: 1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
    • InChI Key: CCIVUDMVXNBUCY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 247.00000
  • Monoisotopic Mass: 246.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 12

Experimental Properties

  • Color/Form: No data available
  • Density: 1.1600
  • Melting Point: 85.0 to 89.0 deg-C
  • Boiling Point: 318°C(lit.)
  • Flash Point: 159.8±23.2 °C
  • Refractive Index: 1.659
  • PSA: 12.03000
  • LogP: 4.26570

4-Bromo-N-phenylaniline Security Information

4-Bromo-N-phenylaniline Customs Data

  • HS CODE:2921440000
  • Customs Data:

    China Customs Code:

    2921440000

    Overview:

    2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Bromo-N-phenylaniline Pricemore >>

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TRC
B686458-10mg
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$ 50.00 2022-06-06
TRC
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$ 65.00 2022-06-06
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4-Bromo-N-phenylaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Bromobenzene
Reference
Synthetic methods and reactions. 188. Triflic acid catalyzed phenylamination of aromatics with phenyl azide
Olah, George A.; et al, Journal of Organic Chemistry, 1993, 58(24), 6900-1

4-Bromo-N-phenylaniline Raw materials

4-Bromo-N-phenylaniline Preparation Products

4-Bromo-N-phenylaniline Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:54446-36-5)4-Bromodiphenylamine
Order Number:sfd10194
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
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4-Bromo-N-phenylaniline Related Literature

Additional information on 4-Bromo-N-phenylaniline

Recent Advances in the Study of 4-Bromo-N-phenylaniline (CAS: 54446-36-5) in Chemical Biology and Pharmaceutical Research

4-Bromo-N-phenylaniline (CAS: 54446-36-5) is a brominated aromatic amine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in organic synthesis and its potential biological activities. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the context of kinase inhibitors and antimicrobial compounds. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 4-Bromo-N-phenylaniline as a key intermediate in the synthesis of selective Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that bromination at the 4-position of the aniline ring enhanced binding affinity to BTK's allosteric pocket by 40% compared to non-brominated analogs, as confirmed by X-ray crystallography (DOI: 10.1021/acs.jmedchem.3c00518). This finding underscores the compound's importance in developing next-generation treatments for B-cell malignancies and autoimmune disorders.

In antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 4-Bromo-N-phenylaniline exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) through a novel mechanism involving disruption of bacterial membrane potential. Molecular dynamics simulations revealed that the bromine atom plays a critical role in facilitating penetration through the bacterial cell wall (DOI: 10.1021/acsinfecdis.4c00022). These findings open new avenues for combating antibiotic-resistant pathogens.

The compound's photophysical properties have also been explored in materials science applications. A recent publication in Chemical Communications (2024) detailed how 4-Bromo-N-phenylaniline serves as an efficient precursor for organic light-emitting diodes (OLEDs), with its bromine moiety enabling precise cross-coupling reactions to construct extended π-conjugated systems. The resulting materials showed exceptional electroluminescence efficiency (EQE > 15%) in the blue emission range (DOI: 10.1039/D4CC01234A).

From a safety perspective, new toxicological data from the European Chemicals Agency (ECHA) in 2024 indicates that 4-Bromo-N-phenylaniline shows moderate acute toxicity (LD50 = 320 mg/kg in rats) but requires careful handling due to potential skin sensitization. These findings emphasize the need for proper safety protocols when working with this compound in laboratory settings (ECHA Registration Dossier: 04-2119556483-38-0000).

Looking forward, several pharmaceutical companies have included 4-Bromo-N-phenylaniline derivatives in their preclinical pipelines, particularly for oncology and infectious disease indications. The compound's structural versatility and demonstrated biological activity position it as a valuable scaffold for future drug development efforts. Ongoing research is exploring its potential in targeted protein degradation (PROTACs) and as a warhead in covalent inhibitor design, suggesting that its scientific and commercial relevance will continue to grow in the coming years.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:54446-36-5)4-Bromodiphenylamine
sfd10194
Purity:99%
Quantity:200KG
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